molecular formula C13H19ClN2O2SSi B2808639 1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride CAS No. 2248345-19-7

1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride

Cat. No.: B2808639
CAS No.: 2248345-19-7
M. Wt: 330.9
InChI Key: GNZBAAKTZDHTJA-UHFFFAOYSA-N
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Description

1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a complex organic compound that features a pyrrolo[2,3-b]pyridine core, a tert-butyl(dimethyl)silyl group, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of a pyrrolo[2,3-b]pyridine derivative with a tert-butyl(dimethyl)silyl group, followed by sulfonylation using sulfonyl chloride reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable procedures similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2SSi/c1-13(2,3)20(4,5)16-7-6-10-8-11(19(14,17)18)9-15-12(10)16/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZBAAKTZDHTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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